Cas no 6615-00-5 (11α-Hydroxyestr-4-ene-3,17-dione)

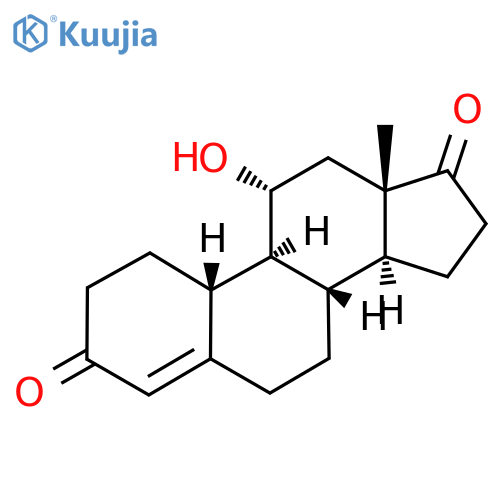

6615-00-5 structure

商品名:11α-Hydroxyestr-4-ene-3,17-dione

11α-Hydroxyestr-4-ene-3,17-dione 化学的及び物理的性質

名前と識別子

-

- 11a-Hydroxy-estr-4-ene-3,17-dione

- 11α-Hydroxyestr-4-ene-3,17-dione

- Estr-4-ene-3,17-dione,11a-hydroxy- (6CI,7CI,8CI)

- 11a-Hydroxyestr-4-ene-3,17-dione

- EC 613-901-4

- 11alpha-Hydroxyestr-4-ene-3,17-dione

- DTXSID70447807

- 11 alpha -Hydroxyestr-4-ene-3,17-dione

- 11alpha-hydroxyoestr-4-ene-3,17-dione

- 11alpha-Hydroxy-estr-4-ene-3,17-dione

- (8S,9S,10R,11R,13S,14S)-11-Hydroxy-13-methyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione

- 6615-00-5

- SCHEMBL907789

- (8S,9S,10R,11R,13S,14S)-11-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione

- 11?-Hydroxyestr-4-ene-3,17-dione

-

- インチ: 1S/C18H24O3/c1-18-9-15(20)17-12-5-3-11(19)8-10(12)2-4-13(17)14(18)6-7-16(18)21/h8,12-15,17,20H,2-7,9H2,1H3/t12-,13-,14-,15+,17+,18-/m0/s1

- InChIKey: VDCOSJPGDDQNJH-JVSYPLCOSA-N

- ほほえんだ: O[C@@H]1C[C@]2(C)C(CC[C@@]2([H])[C@]2([H])CCC3=CC(CC[C@]3([H])[C@]21[H])=O)=O

計算された属性

- せいみつぶんしりょう: 288.172545g/mol

- ひょうめんでんか: 0

- XLogP3: 1.3

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 0

- どういたいしつりょう: 288.172545g/mol

- 単一同位体質量: 288.172545g/mol

- 水素結合トポロジー分子極性表面積: 54.4Ų

- 重原子数: 21

- 複雑さ: 535

- 同位体原子数: 0

- 原子立体中心数の決定: 6

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.21

- ゆうかいてん: Not available

- ふってん: 480.0±45.0 °C at 760 mmHg

- フラッシュポイント: 258.2±25.2 °C

- 屈折率: 1.574

- PSA: 54.37000

- LogP: 2.66810

- じょうきあつ: 0.0±2.7 mmHg at 25°C

11α-Hydroxyestr-4-ene-3,17-dione セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

11α-Hydroxyestr-4-ene-3,17-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639958-100mg |

(8S,9S,10R,11R,13S,14S)-11-hydroxy-13-methyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17(2H)-dione |

6615-00-5 | 98% | 100mg |

¥16733.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639958-10mg |

(8S,9S,10R,11R,13S,14S)-11-hydroxy-13-methyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17(2H)-dione |

6615-00-5 | 98% | 10mg |

¥2092.00 | 2024-05-04 | |

| TRC | H825250-100mg |

11α-Hydroxyestr-4-ene-3,17-dione |

6615-00-5 | 100mg |

$ 1568.00 | 2023-04-15 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-208851A-100 mg |

11α-Hydroxyestr-4-ene-3,17-dione, |

6615-00-5 | 100MG |

¥18,050.00 | 2023-07-11 | ||

| A2B Chem LLC | AI03156-100mg |

(8S,9S,10R,11R,13S,14S)-11-Hydroxy-13-methyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione |

6615-00-5 | 100mg |

$1215.00 | 2024-04-19 | ||

| TRC | H825250-10mg |

11α-Hydroxyestr-4-ene-3,17-dione |

6615-00-5 | 10mg |

$ 201.00 | 2023-04-15 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-208851-10 mg |

11α-Hydroxyestr-4-ene-3,17-dione, |

6615-00-5 | 10mg |

¥2,557.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-208851-10mg |

11α-Hydroxyestr-4-ene-3,17-dione, |

6615-00-5 | 10mg |

¥2557.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-208851A-100mg |

11α-Hydroxyestr-4-ene-3,17-dione, |

6615-00-5 | 100mg |

¥18050.00 | 2023-09-05 |

11α-Hydroxyestr-4-ene-3,17-dione 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量